4-(4-Nitrophenyl)oxane
Description
4-(4-Nitrophenyl)oxane is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a 4-nitrophenyl group. The nitro group at the para position confers electron-withdrawing properties, influencing reactivity, solubility, and biological activity. Such compounds are often explored for herbicidal, optical, or material science applications due to their tunable electronic structures .
Properties
IUPAC Name |
4-(4-nitrophenyl)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)11-3-1-9(2-4-11)10-5-7-15-8-6-10/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUCRAHDKZKTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606137 | |
| Record name | 4-(4-Nitrophenyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62071-39-0 | |
| Record name | 4-(4-Nitrophenyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)oxane typically involves the reaction of 4-nitrophenol with an appropriate oxane precursor. One common method is the nucleophilic substitution reaction where 4-nitrophenol reacts with an oxirane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethyl sulfoxide or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrophenyl)oxane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The oxane ring can participate in nucleophilic substitution reactions, where nucleophiles replace the leaving group attached to the ring.
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxirane derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Reduction: 4-(4-Aminophenyl)oxane.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Oxidation: Oxirane derivatives and other oxidized products.
Scientific Research Applications
4-(4-Nitrophenyl)oxane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(4-Nitrophenyl)oxane involves its interaction with molecular targets through its nitrophenyl and oxane moieties. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes and receptors . The oxane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with various molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical differences between 4-(4-Nitrophenyl)oxane and related compounds:
*Estimated based on structural analogs.
Physicochemical Properties
- Optical Properties: Nitro-substituted aromatic compounds often exhibit strong UV absorption due to conjugated π-systems. For example, (E)-4-(4-nitrostyryl)phenol absorbs at 339 nm, while (E)-4-styrylphenol peaks at 315 nm . This compound’s absorption profile would depend on the extent of conjugation between the oxane ring and nitro group.
- Solubility and Stability: The oxane ring enhances hydrophobicity compared to polar analogs like 4-nitrophenol. Ether-linked derivatives (e.g., 4-nitrophenyl phenyl ether) exhibit moderate stability under ambient conditions but may degrade under strong acids/bases .
Biological Activity
4-(4-Nitrophenyl)oxane is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
This compound features a nitrophenyl group attached to an oxane ring. The presence of the nitro group enhances its reactivity, allowing it to participate in various chemical reactions, including reduction, substitution, and oxidation. These reactions can lead to the formation of biologically active derivatives.
Biological Activity
Research has indicated that this compound exhibits several biological activities, making it a candidate for further pharmacological studies.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity. The nitrophenyl moiety is known for its ability to disrupt bacterial cell membranes and inhibit growth. In vitro assays have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in cellular models. This mechanism could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer activity. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is required to elucidate these mechanisms fully.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance the compound's ability to interact with biological macromolecules such as proteins and enzymes.
- Oxidative Stress Induction : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells and inhibition of microbial growth .
- Modulation of Signaling Pathways : It may alter cellular signaling pathways by interacting with receptors or enzymes involved in inflammation and cancer progression .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effectiveness at low concentrations. |
| Study B | Showed significant reduction in TNF-alpha production in LPS-stimulated macrophages, highlighting anti-inflammatory potential. |
| Study C | Reported induction of apoptosis in human cancer cell lines with a notable increase in reactive oxygen species (ROS) levels. |
Applications in Research and Industry
The unique properties of this compound make it valuable across various fields:
- Medicinal Chemistry : Its potential as a lead compound for developing new drugs targeting infections and inflammation.
- Chemical Synthesis : Used as a precursor for synthesizing more complex organic molecules due to its versatile reactivity .
- Industrial Applications : Explored for use in specialty chemicals and materials, particularly those requiring specific biological activities .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-(4-Nitrophenyl)oxane, and how can reaction conditions be optimized for high yield?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous oxane derivatives (e.g., 4-(but-3-yn-2-yl)oxane) are synthesized via Williamson ether synthesis or Mitsunobu reactions using alcohols and nitroaryl halides . Optimization includes temperature control (e.g., 60–80°C for ether formation), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to verify the oxane ring’s proton environment and nitro group substitution .
- FT-IR : Confirm C-O-C (ether) stretching (~1100 cm) and NO symmetric/asymmetric vibrations (~1520, 1350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H] peak) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Start with broad-spectrum assays:
- Antimicrobial Screening : Disk diffusion or microdilution assays against gram-positive/negative bacteria (e.g., E. coli, S. aureus) and fungi .
- Enzyme Inhibition : Use colorimetric substrates (e.g., 4-nitrophenyl esters for lipase/esterase activity) to quantify inhibition via UV-Vis at 400 nm .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Perform computational modeling (DFT or MD simulations) to map electron density on the oxane ring and nitro-substituted phenyl group. Compare reaction rates with non-nitro analogs (e.g., 4-methoxyphenyl oxane) in halogenation or nitration reactions. Experimental validation via kinetic studies (e.g., monitoring by -NMR) .
Q. What mechanistic insights explain this compound’s interactions with cytochrome P450 enzymes?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to CYP3A4 or CYP2D6 active sites .
- Metabolic Profiling : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Compare with control substrates (e.g., testosterone for CYP3A4) .
- Fluorescence Quenching : Measure enzyme conformational changes using tryptophan fluorescence upon ligand binding .
Q. How can structural modifications of this compound enhance its selectivity as a kinase inhibitor?
- Methodology :
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the oxane or phenyl ring. Test against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays .
- Crystallography : Co-crystallize lead compounds with target kinases (e.g., PDB deposition) to identify critical hydrogen bonds or hydrophobic interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported antibacterial efficacy: How to reconcile variable MIC values across studies?
- Resolution : Standardize testing protocols (e.g., CLSI guidelines) and control variables:
- Strain Variability : Use reference strains (e.g., ATCC) rather than clinical isolates.
- Compound Purity : Ensure ≥95% purity via HPLC and characterize degradation products .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to compare datasets .
Methodological Tools
| Technique | Application | Example from Evidence |
|---|---|---|
| HPLC-PDA | Purity assessment, degradation studies | Purity >98% for nitrophenyl analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
